![molecular formula C25H21ClN6OS B2764892 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536992-15-1](/img/structure/B2764892.png)
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of ketamine, a related compound, involves five steps . The process starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give a corresponding hydroxy ketone intermediate . The intermediate is then iminated by methyl amine, and finally, the obtained imine is rearranged at elevated temperature to synthesize ketamine .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 1H-NMR and IR spectroscopies were used to characterize the intermediates and the final product in the synthesis of ketamine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are often complex and involve multiple steps. For instance, the synthesis of ketamine involves reactions such as dehydration, oxidation, imination, and rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, there is limited information available about the physical and chemical properties of this specific compound .Scientific Research Applications
Antimicrobial and Antitumor Properties
A significant application of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is their potential antimicrobial and antitumor activities. Studies have demonstrated the synthesis of novel compounds within this class, highlighting their effectiveness against various bacterial and cancer cell lines. For instance, the synthesis and characterization of new fluorinated pyrimidine derivatives have shown that these compounds exhibit high fungicidal activity, indicating their potential as antimicrobial agents (Popova et al., 1999). Furthermore, 2-cyanoaminopyrimidines, a related group, have been identified as potent anticancer agents with a unique mechanism of tubulin inhibition, capable of overcoming multidrug resistance (Zhang et al., 2007).
Insecticidal Activities
Another research application of these derivatives is in the field of agriculture, where some compounds have been synthesized and evaluated for their insecticidal activities. For example, sulfonamide thiazole derivatives incorporating the triazolo[1,5-a]pyrimidine moiety have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis, suggesting their use as insecticidal agents (Soliman et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6OS/c1-16-21(23(33)29-19-8-3-2-4-9-19)22(17-11-13-27-14-12-17)32-24(28-16)30-25(31-32)34-15-18-7-5-6-10-20(18)26/h2-14,22H,15H2,1H3,(H,29,33)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKCDPKQPAVWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=NC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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